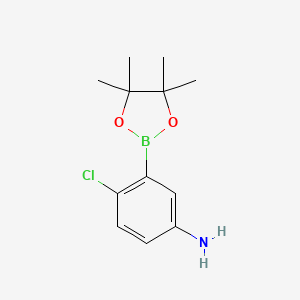4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.: 1350842-61-3
Cat. No.: VC8068975
Molecular Formula: C12H17BClNO2
Molecular Weight: 253.53
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350842-61-3 |
|---|---|
| Molecular Formula | C12H17BClNO2 |
| Molecular Weight | 253.53 |
| IUPAC Name | 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3 |
| Standard InChI Key | FOHPUXNZDZDYCG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a molecular weight of 253.53 g/mol and a density of 1.18 g/cm³ . The IUPAC name reflects its substitution pattern: a chlorine atom at position 4, an amino group at position 3, and a pinacol boronate ester at position 3 of the benzene ring. Key spectral data include:
-
¹H NMR: Aromatic protons appear as a singlet at δ 6.85 ppm, while NH₂ protons resonate as a broad peak at δ 5.2 ppm .
-
¹¹B NMR: A characteristic peak at δ 30–32 ppm confirms the boronate ester.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇BClNO₂ | |
| Molecular Weight | 253.53 g/mol | |
| Boiling Point | 342.5°C (estimated) | |
| LogP (Partition Coefficient) | 2.22 |
Crystallography and Stability
The compound exhibits planar geometry at the boron center, with B–O bond lengths of 1.36–1.38 Å. It is stable under inert atmospheres but hydrolyzes slowly in aqueous media, releasing boronic acid.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a Suzuki-Miyaura coupling between 3-amino-4-chlorophenylboronic acid and pinacol in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:
-
Halogen Exchange: Reaction of 3-amino-4-chlorobromobenzene with bis(pinacolato)diboron.
-
Catalytic Cycle: Pd⁰ mediates transmetallation, forming the boronate ester.
-
Purification: Column chromatography (silica gel, 2% ethyl acetate/hexane) yields 85–90% purity.
Industrial Optimization
Large-scale production uses continuous flow reactors to enhance yield (up to 92%) and reduce catalyst loading (0.05 mol% Pd). Solvent recovery systems minimize waste, aligning with green chemistry principles.
Table 2: Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.1 equiv) | |
| Temperature | 110°C | |
| Reaction Time | 12 hours | |
| Yield | 85–92% |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester moiety enables efficient coupling with aryl halides, forming biaryl structures essential in drug intermediates. For example, it synthesizes 4-chloro-3-fluoro-2-biphenylaniline, a precursor to kinase inhibitors.
Pharmaceutical Intermediates
-
Anticancer Agents: Used in synthesizing PARP inhibitors via coupling with pyridinyl halides.
-
Antimicrobials: Serves as a building block for quinolone derivatives targeting DNA gyrase .
Materials Science
Incorporated into conjugated polymers for organic light-emitting diodes (OLEDs), enhancing electron transport properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume